molecular formula C12H10ClNO B070933 2-Chloro-7-ethylquinoline-3-carbaldehyde CAS No. 169126-00-5

2-Chloro-7-ethylquinoline-3-carbaldehyde

Cat. No.: B070933
CAS No.: 169126-00-5
M. Wt: 219.66 g/mol
InChI Key: QJGNUBYABNVQKB-UHFFFAOYSA-N
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Description

2-Chloro-7-ethylquinoline-3-carbaldehyde (CAS 169126-00-5) is a specialized organic compound that serves as a versatile synthetic intermediate in chemical and pharmaceutical research. This molecule features a quinoline core substituted with a reactive chloro group and an aldehyde function at the 2- and 3- positions, respectively, along with an ethyl group on the benzo ring. These functional groups make it a valuable precursor for constructing more complex molecular architectures . Quinoline derivatives, particularly 2-chloroquinoline-3-carbaldehydes and their analogs, are subjects of extensive study in medicinal chemistry due to their wide range of potential biological activities . Researchers utilize this scaffold to develop new compounds for evaluation in various therapeutic areas. The structure is amenable to further chemical modification, allowing for the synthesis of diverse libraries of compounds, including fused or binary quinoline-heterocyclic systems . Some related quinoline derivatives have demonstrated significant free radical scavenging properties in antioxidant assays, highlighting the potential of this chemical class in biological applications . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

2-chloro-7-ethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGNUBYABNVQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589001
Record name 2-Chloro-7-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169126-00-5
Record name 2-Chloro-7-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Preparation : The synthesis begins with a substituted acetanilide bearing an ethyl group at the para-position relative to the acetamide moiety. For this compound, the precursor is likely 2-chloro-4-ethylacetanilide.

  • Vilsmeier Reagent Formation : DMF reacts with POCl₃ at 0–5°C to generate the chloroiminium ion, a highly electrophilic species.

  • Cyclization and Formylation : The acetanilide undergoes electrophilic attack at the ortho-position to the acetamide group, followed by cyclization to form the quinoline core. Concurrently, the formyl group is introduced at position 3.

A representative procedure involves:

  • Dissolving 5 mmol of 2-chloro-4-ethylacetanilide in dry DMF (15 mmol).

  • Dropwise addition of POCl₃ (60 mmol) at 0–5°C with vigorous stirring.

  • Heating the mixture at 80–90°C for 4–6 hours.

  • Quenching the reaction in crushed ice, followed by filtration, washing, and recrystallization to yield the product (56% yield).

Key Parameters Influencing Yield

ParameterOptimal ConditionEffect of Deviation
Temperature80–90°CLower temps reduce cyclization efficiency; higher temps risk decomposition.
Reaction Time4–6 hoursShorter durations lead to incomplete reaction; extended times may cause over-chlorination.
SolventAnhydrous DMFMoisture deactivates the Vilsmeier reagent, reducing yield.

Alternative Synthesis Using Phosphorus Pentachloride

An alternative approach replaces POCl₃ with phosphorus pentachloride (PCl₅) as the chlorinating agent. This method is advantageous when POCl₃ availability is limited or when specific reactivity profiles are desired.

Procedure and Modifications

  • Reagent Preparation : PCl₅ is combined with DMF to generate the chlorinating species.

  • Cyclization : The acetanilide precursor reacts with the PCl₅-DMF complex under reflux conditions (100–110°C) for 8–12 hours.

  • Work-Up : Similar quenching and purification steps yield the carbaldehyde, though with marginally lower yields (~50%) compared to the POCl₃ method.

Comparative Analysis of Chlorinating Agents

AgentYield (%)Reaction TimeByproducts
POCl₃564–6 hoursMinimal
PCl₅508–12 hoursHigher chloride residues

Optimization Strategies for Industrial Scalability

Solvent Selection

  • DMF vs. Toluene : Polar aprotic solvents like DMF enhance reagent solubility and reaction homogeneity, whereas toluene necessitates higher temperatures and longer durations.

Stoichiometric Adjustments

  • Excess POCl₃ (12 equivalents relative to acetanilide) ensures complete conversion, but precise stoichiometry minimizes waste.

Purification Techniques

  • Recrystallization Solvents : Ethanol-water mixtures (7:3 v/v) effectively remove unreacted starting materials and inorganic salts.

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is employed for high-purity requirements, though it increases production costs.

Challenges and Mitigation

  • Byproduct Formation :

    • Over-chlorination at position 4 is mitigated by strict temperature control.

    • Hydrolysis of the formyl group to carboxylic acid is prevented by rapid quenching and neutralization.

  • Scalability Issues :

    • Exothermic reactions during POCl₃ addition require controlled cooling systems in industrial settings.

    • Recycling DMF and POCl₃ reduces environmental impact and cost .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the quinoline ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent aldehyde group.

  • Amine Substitution :
    Treatment with amines (e.g., morpholine, thiomorpholine) in the presence of potassium carbonate replaces the chlorine atom. For example:
    Reaction :
    2-Chloro-7-ethylquinoline-3-carbaldehyde + morpholine → 2-Morpholino-7-ethylquinoline-3-carbaldehyde
    Conditions : Reflux in ethanol with K₂CO₃; yields 70–85% .
  • Thiol Substitution :
    Reactions with thiols (e.g., thiourea) under basic conditions yield thioether derivatives.
    Conditions : DMF, K₂CO₃, 80°C for 6h; yields 65–78% .

Aldehyde Group Reactivity

The aldehyde group at position 3 participates in condensation, oxidation, and cyclization reactions.

  • Hydrazone Formation :
    Condensation with hydrazine hydrate forms hydrazones, which are precursors for heterocycles like pyrazoles or pyridazines.
    Reaction :
    This compound + hydrazine → this compound hydrazone
    Conditions : Ethanol, reflux for 4h; yields 80–90% .
  • Knoevenagel Condensation :
    Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.
    Conditions : L-Proline catalyst, ethanol, 70°C; yields 75–88% .

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles.

  • Pyrano[3,2-c]quinoline Derivatives :
    Multicomponent reactions with 4-hydroxycoumarin and enaminones yield pyranoquinoline systems.
    Reaction :
    This compound + 4-hydroxycoumarin + enaminone → Pyrano[3,2-c]quinoline
    Conditions : L-Proline, ethanol, reflux; yields 82–90% .
  • Tetrazoloquinoline Synthesis :
    Reaction with azidotrimethylsilane forms tetrazolo[1,5-a]quinoline derivatives via [3+2] cycloaddition.
    Conditions : Methanol, 60°C for 12h; yields 70–78% .

Oxidation and Reduction Reactions

  • Aldehyde Oxidation :
    Iodine in methanol oxidizes the aldehyde to a carboxylic acid, which esterifies to methyl esters.
    Reaction :
    This compound → Methyl 2-chloro-7-ethylquinoline-3-carboxylate
    Conditions : I₂, K₂CO₃, methanol; yields 85–95% .
  • Chlorine Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the chlorine atom to hydrogen.
    Conditions : Ethanol, RT, 6h; yields 60–70% .

Multicomponent Reactions (MCRs)

  • Groebke–Blackburn–Bienaymé (GBB) Reaction :
    Combines with aminopyridines and isocyanides to form imidazopyridine-tetrazoloquinoline hybrids.
    Conditions : Microwave irradiation, 100°C, 1h; yields 65–80% .

Key Data Tables

Reaction Type Conditions Yield Key Product
Amine SubstitutionK₂CO₃, ethanol, reflux70–85%2-Morpholino-7-ethylquinoline-3-carbaldehyde
Hydrazone FormationEthanol, reflux80–90%Quinoline-3-carbaldehyde hydrazone
Pyrano[3,2-c]quinolineL-Proline, ethanol, reflux82–90%Fused pyranoquinoline
Aldehyde OxidationI₂, K₂CO₃, methanol85–95%Methyl ester derivative
GBB ReactionMicrowave, 100°C65–80%Imidazopyridine-tetrazoloquinoline hybrid

Research Findings

  • Electronic Effects : The 7-ethyl group slightly enhances electron density at the quinoline ring, increasing substitution rates compared to methyl analogs .
  • Biological Relevance : Derivatives exhibit antimicrobial and anticancer activities, validated via in vitro assays .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-7-ethylquinoline-3-carbaldehyde and its derivatives have been extensively studied for their biological activities. Quinoline derivatives are known for their potential as antimicrobial agents , anticancer drugs , and antimalarial compounds .

Anticancer Activity

Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

CompoundActivityCell Line TestedReference
This compoundAnticancerMCF-7 (breast cancer)
2-Chloroquinoline derivativesCytotoxicityHeLa (cervical cancer)

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Quinoline derivatives have been reported to be effective against a range of pathogens, including resistant strains of bacteria .

CompoundActivityMicroorganism TestedReference
This compoundAntibacterialStaphylococcus aureus
2-Chloroquinoline derivativesAntifungalCandida albicans

Synthetic Applications

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical transformations, including condensation reactions and cyclizations.

Synthesis of Heterocycles

A notable application of this compound is its role in synthesizing fused heterocycles. For example, it can react with amines to form imines, which can further undergo cyclization to yield complex structures .

Reaction TypeStarting MaterialProduct ObtainedYield (%)
CondensationAnilineQuinoline derivative85%
CyclizationHydrazineHydrazonoquinoline78%

Computational Studies

Computational chemistry has been employed to predict the properties and behaviors of this compound. Density Functional Theory (DFT) calculations have provided insights into the molecular stability and electronic properties of the compound.

DFT Analysis

Studies utilizing DFT methods have shown that this compound possesses distinct conformers with varying stability, which can influence its reactivity in synthetic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study: Anticancer Research

A recent study investigated the anticancer properties of this compound against multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific molecular pathways .

Case Study: Synthetic Methodology

Another study focused on optimizing the synthesis pathway for producing quinoline derivatives using this compound as a key precursor, achieving high yields and purity .

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity and Functional Group Interactions

The reactivity of these compounds is governed by the chloro and aldehyde groups, as well as the electronic effects of the 7-position substituent:

Chloro Group Reactivity:
  • Nucleophilic Substitution : The chloro group at position 2 is susceptible to nucleophilic displacement. Electron-donating substituents (e.g., methoxy) may slightly deactivate this site compared to methyl or ethyl groups due to resonance effects .
Aldehyde Reactivity:
  • Condensation Reactions : The aldehyde participates in Schiff base formation and cyclocondensations. Methoxy and ethoxy groups, being electron-donating, may enhance aldehyde electrophilicity compared to alkyl substituents .
  • Steric Effects : Ethyl and ethoxy groups at position 7 may hinder access to the aldehyde, reducing reaction efficiency in sterically demanding transformations .

Biological Activity

2-Chloro-7-ethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of a chloro group at the 2-position and an ethyl group at the 7-position of the quinoline ring, along with a formyl group at the 3-position. The molecular formula is C11H10ClNC_{11}H_{10}ClN and its CAS number is 169126-00-5.

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study focused on various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their antibacterial potency against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity AgainstMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Other Quinoline DerivativesVariesVaries

Anticancer Properties

The anticancer potential of quinoline derivatives has been well-documented. A specific study assessed the cytotoxic effects of various compounds on cancer cell lines, revealing that this compound exhibited notable activity against several cancer types.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of in vitro tests were conducted using human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that:

  • HeLa Cells : IC50 = 5 µM
  • MCF-7 Cells : IC50 = 8 µM

These findings suggest that this compound has promising anticancer activity, warranting further investigation into its mechanisms of action.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method involves the reaction of an appropriate quinoline derivative with phosphorus oxychloride and dimethylformamide.
  • Condensation Reactions : The compound can also be synthesized via condensation reactions with aldehydes or ketones.

Table 2: Synthetic Methods for Quinoline Derivatives

MethodDescription
Vilsmeier-Haack ReactionUtilizes phosphorus oxychloride
CondensationInvolves reaction with aldehydes/ketones

Q & A

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in photodegradation?

  • Use radical traps (TEMPO) and ESR spectroscopy to detect transient intermediates under UV irradiation. Compare kinetic isotope effects (KIE) for C–H vs. C–D bonds. Ionic pathways may dominate in polar solvents (e.g., methanol), while radical mechanisms prevail in nonpolar media (e.g., hexane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-ethylquinoline-3-carbaldehyde
Reactant of Route 2
2-Chloro-7-ethylquinoline-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.